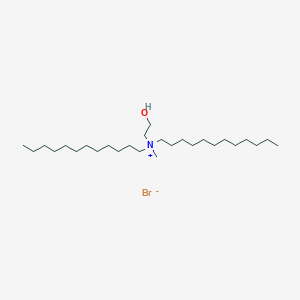![molecular formula C8H10ClN3O4 B14491682 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate CAS No. 63858-88-8](/img/structure/B14491682.png)
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate is a nitrogen-containing heterocyclic compound It features a pyridine ring fused to a pyrazine ring, with a methyl group at the 5-position and a perchlorate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate typically involves the cyclization of appropriate precursors. One common method includes the cyclization of a pyridine derivative with a pyrazine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.
Mecanismo De Acción
The mechanism by which 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
- 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines
Uniqueness
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate is unique due to its specific structural features and the presence of a perchlorate counterion. This distinguishes it from other similar compounds, which may have different substituents or counterions, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
63858-88-8 |
|---|---|
Fórmula molecular |
C8H10ClN3O4 |
Peso molecular |
247.63 g/mol |
Nombre IUPAC |
5-methyl-6H-pyrido[2,3-b]pyrazin-4-ium;perchlorate |
InChI |
InChI=1S/C8H9N3.ClHO4/c1-11-6-2-3-7-8(11)10-5-4-9-7;2-1(3,4)5/h2-5H,6H2,1H3;(H,2,3,4,5) |
Clave InChI |
QTIJZAZMXRDLSK-UHFFFAOYSA-N |
SMILES canónico |
CN1CC=CC2=NC=C[NH+]=C21.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)


![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)

![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)



